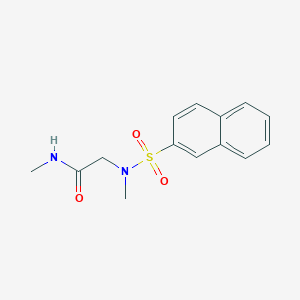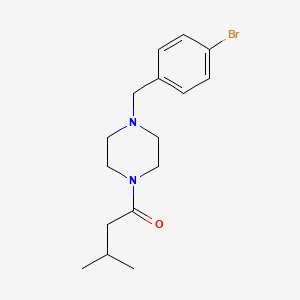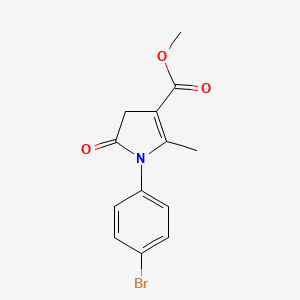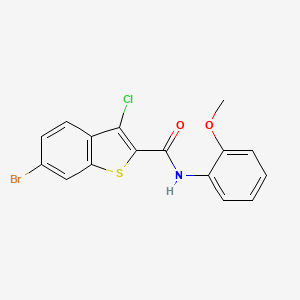
N-1H-benzimidazol-2-yl-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-benzimidazol-2-yl-9H-xanthene-9-carboxamide, commonly known as BX, is a fluorescent dye that has been widely used in scientific research applications. It is a versatile dye that can be used to label proteins, lipids, and nucleic acids, making it a valuable tool in various fields of biology and chemistry.
Wirkmechanismus
The mechanism of action of BX involves its ability to bind to specific molecules and emit light upon excitation with a suitable wavelength. BX has a high quantum yield, which means that it can efficiently convert absorbed light into emitted light. This property makes BX a valuable tool for imaging and detection in biological systems.
Biochemical and Physiological Effects
BX has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vivo and in vitro without causing any harm to the biological system under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BX in lab experiments include its high quantum yield, low toxicity, and versatility in labeling various biomolecules. However, the limitations of using BX include its susceptibility to photobleaching, which can limit its use in long-term imaging experiments. BX is also sensitive to pH and temperature changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for the use of BX in scientific research. One direction is the development of new synthetic methods for BX that can improve its fluorescence properties and reduce its limitations. Another direction is the use of BX in combination with other fluorescent dyes to improve imaging and detection in biological systems. Finally, the use of BX in live-cell imaging experiments can provide valuable insights into the dynamics and function of biomolecules in living organisms.
Synthesemethoden
The synthesis of BX involves the condensation of 2-aminobenzimidazole with 9H-xanthen-9-one in the presence of a suitable catalyst. The resulting compound is then subjected to further chemical reactions to obtain the final product. The synthesis of BX is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BX has been widely used in scientific research applications due to its unique fluorescent properties. It has been used to label proteins, lipids, and nucleic acids in various biological systems. BX has also been used to study the localization and dynamics of membrane proteins, the trafficking of intracellular vesicles, and the structure and function of nucleic acids.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(24-21-22-15-9-3-4-10-16(15)23-21)19-13-7-1-5-11-17(13)26-18-12-6-2-8-14(18)19/h1-12,19H,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEBJOUVYWWRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(anilinocarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5751910.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)







![3-methyl-1H-pyrazole-4,5-dione 4-[(2,5-dimethoxyphenyl)hydrazone]](/img/structure/B5751956.png)
![6-(2-methylphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5751959.png)

![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)
